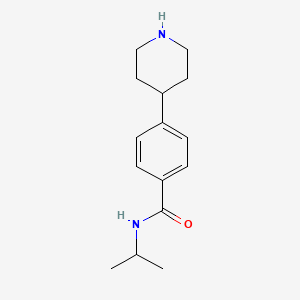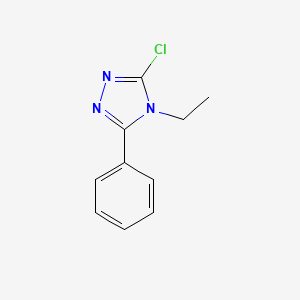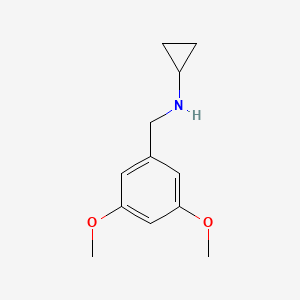![molecular formula C11H6ClFN4 B1417020 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094260-22-6](/img/structure/B1417020.png)
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the empirical formula C11H6ClFN4. It has a molecular weight of 248.64 . This compound is a part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis and structure elucidation of this novel pyridazine derivative have been reported in the literature . The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . A family of 12 triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials .Molecular Structure Analysis
The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . NMR and IR, as well as studies of mass spectrum, were employed to synthesize and characterize the compound .Chemical Reactions Analysis
The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 248.64 and an empirical formula of C11H6ClFN4 .Scientific Research Applications
Synthesis and Structural Analysis
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and similar compounds have been synthesized and analyzed for their structural properties. Density functional theory (DFT) calculations and Hirshfeld surface analysis were utilized to determine various chemical parameters and understand intermolecular interactions. These compounds have shown significant pharmaceutical importance due to their heterocyclic nature, especially in medicinal chemistry (Sallam et al., 2021).
Biological Activities
- Anti-Tumor and Anti-Inflammatory Properties: Certain pyridazine derivatives, including this compound, have shown anti-tumor and anti-inflammatory activities. This has been a significant area of interest due to their biological properties and potential therapeutic applications (Sallam et al., 2021).
- Antiviral Activity: Some derivatives of this compound have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential for development into antiviral medications (Shamroukh & Ali, 2008).
Agricultural Applications
- Agrochemical Uses: Derivatives of this compound are used in agriculture as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. Their versatility in the agricultural sector highlights their importance beyond pharmaceutical applications (Sallam et al., 2022).
Pharmacological Research
- Anti-Diabetic Potential: Studies have shown the potential of triazolo-pyridazine-6-yl-substituted piperazines, synthesized from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, as effective anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism (Bindu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a heterocyclic organic molecule that can potentially interact with various biological targets .
Mode of Action
Based on its structural similarity to other triazolo-pyridazine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound’s interaction with CDK2 involves binding to the enzyme’s active site, thereby preventing its activity and leading to cell cycle arrest.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, it affects gene expression by modulating the transcription of genes associated with apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2, inhibiting their function . This inhibition leads to the disruption of the cell cycle, ultimately causing cell death. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can be excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Properties
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXPGXZBMMPANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




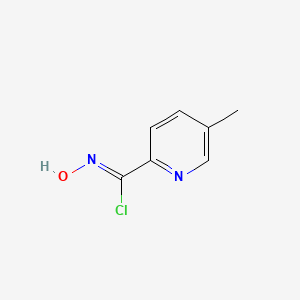
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
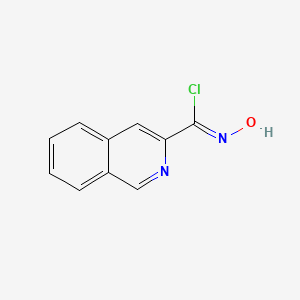
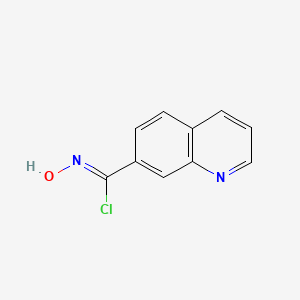

![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)
